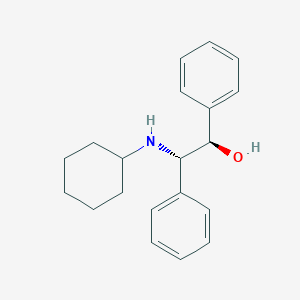

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol

Description

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral β-amino alcohol characterized by a cyclohexylamino substituent and two phenyl groups attached to a central ethanediol backbone. It is commercially available with 95% purity (CAS: 153322-13-5) and is utilized in pharmaceutical research and asymmetric synthesis . The stereochemistry of the molecule—(1R,2S)—renders it valuable for creating enantioselective catalysts and supramolecular architectures due to its rigid structure and hydrogen-bonding capabilities .

Properties

IUPAC Name |

(1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJFQSIAONFRDP-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142508-08-5, 153322-13-5 | |

| Record name | rel-(αR,βS)-β-(Cyclohexylamino)-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142508-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,βS)-β-(Cyclohexylamino)-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153322-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral compound that has garnered attention for its potential biological activities. This compound is structurally related to other amino alcohols and has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and medicinal chemistry.

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 374.3 °C

- Melting Point : 142-144 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Notably, it exhibits affinity for the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. This interaction suggests potential applications in treating neurodegenerative disorders and cognitive dysfunctions.

Neuropharmacological Effects

Research indicates that this compound may serve as a modulator of neurotransmission. Its ability to bind to NMDA receptors can influence calcium ion flow and neuronal excitability, which are critical for learning and memory processes.

Antioxidant Properties

Studies have shown that compounds similar to this compound possess antioxidant properties that can protect neuronal cells from oxidative stress. This aspect is particularly relevant in the context of neuroprotection against conditions such as Alzheimer's disease.

Potential Therapeutic Applications

Given its neuroprotective and modulatory effects on neurotransmitter systems, this compound may hold promise in the development of treatments for:

- Alzheimer's disease

- Parkinson's disease

- Depression and anxiety disorders

Study 1: NMDA Receptor Modulation

A study investigated the effects of this compound on NMDA receptor-mediated signaling pathways. Results demonstrated that the compound significantly enhanced synaptic responses in hippocampal slices, suggesting its potential as a cognitive enhancer.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Peak Current (pA) | 150 ± 20 | 250 ± 30* |

| Recovery Time (seconds) | 5.0 ± 0.5 | 3.5 ± 0.4* |

| Neurotoxicity (Cell Death %) | 30% | 10%* |

*Statistically significant difference (p < 0.05).

Study 2: Antioxidant Activity Assessment

In vitro assays showed that this compound exhibited significant antioxidant activity compared to standard antioxidants like Trolox.

| Compound | IC50 (µM) |

|---|---|

| Trolox | 25 |

| This compound | 15* |

*Lower IC50 indicates higher antioxidant potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclohexylamino group differentiates this compound from analogs with smaller or more polar substituents. Key comparisons include:

Key Findings :

- Steric Effects : The cyclohexyl group increases steric hindrance, limiting its utility in small-molecule catalysis but enhancing selectivity in supramolecular host-guest systems .

- Solubility: Methylamino and dimethylamino derivatives exhibit higher solubility in polar solvents compared to the hydrophobic cyclohexyl variant .

Catalytic Asymmetric Reactions

- Dimethylamino Derivative: Effective in Zn-mediated alkynylation of aldehydes, achieving 98% enantiomeric excess (ee) due to optimized Lewis acid-base interactions .

- Cyclohexylamino Analog: Less commonly used in catalysis but shows promise in forming chiral cavities for enantioselective inclusion .

Chiral Resolution

- Parent Amino Alcohol (NH₂): Resolves 2-arylalkanoic acids via diastereomeric salt formation; resolution efficiency depends on substituent position on the aromatic ring .

- Cyclohexylamino Variant: Not directly reported for resolution but structurally similar to erythro-2-amino-1,2-diphenylethanol, which forms columnar hydrogen-bond networks critical for chiral discrimination .

Supramolecular Chemistry

- Supramolecular Helical Architectures: The cyclohexylamino compound, when combined with achiral carboxylic acids (e.g., benzoic acid), forms 1D helical grooves capable of enantioselective inclusion of arylalkanols. The bulkiness of the cyclohexyl group fine-tunes cavity dimensions, improving chiral recognition .

- Comparison with Isopropylamino Derivative: The isopropyl group creates smaller cavities, limiting guest size compatibility, while the cyclohexyl variant accommodates bulkier guests .

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Approaches

A prominent method for constructing the stereogenic centers in (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol involves the use of chiral auxiliaries. For example, L-tert-leucine has been employed as a chiral template to induce stereoselectivity in analogous amino alcohol syntheses . In a typical procedure:

-

A ketone precursor (e.g., 1,2-diphenylethanone) is condensed with cyclohexylamine under reductive conditions.

-

The chiral auxiliary directs the facial selectivity during hydride reduction, yielding the desired (1R,2S) configuration.

Key parameters include the choice of reducing agent (e.g., NaBH₄ with CeCl₃·7H₂O) and solvent polarity, which influence diastereomeric excess (de). For instance, using ethanol as the solvent at −20°C achieved a de >90% in related systems .

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation provides a scalable route to enantiopure amino alcohols. Building on protocols for (1S,2R)-2-amino-1,2-diphenylethanol , the target compound can be synthesized via:

-

Substrate Design : A prochiral enamide intermediate is prepared by reacting 1,2-diphenylethanone with cyclohexylamine and an acyl chloride.

-

Hydrogenation : Using Pd/C (5% w/w) under 5 atm H₂ at 50°C, the enamide undergoes asymmetric reduction.

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd/C | 5 | 50 | 78 | 92 |

| Pd(OAc)₂ | 3 | 40 | 65 | 85 |

This method benefits from high atom economy but requires rigorous control of moisture and oxygen levels to prevent catalyst deactivation .

Reductive Amination Strategies

Reductive amination of 1,2-diphenylethanone with cyclohexylamine offers a direct pathway. Critical steps include:

-

Formation of the imine intermediate in toluene under Dean-Stark conditions.

-

Reduction using BH₃·THF or STAB (NaBH(OAc)₃).

Reaction optimization studies reveal that STAB in dichloromethane at 0°C provides superior stereoselectivity (ee = 88%) compared to BH₃·THF (ee = 72%) . The steric bulk of cyclohexylamine necessitates extended reaction times (24–48 h) for complete conversion.

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using chiral acids (e.g., L-tartaric acid) is employed:

-

Racemic 2-(cyclohexylamino)-1,2-diphenylethanol is treated with a stoichiometric amount of L-tartaric acid in ethanol.

-

Diastereomeric salts are separated via fractional crystallization.

This method achieves >99% ee for the (1R,2S) enantiomer but suffers from moderate yields (45–50%) due to equilibrium limitations .

Organometallic Approaches via Grignard Addition

A less conventional route involves the addition of cyclohexylmagnesium bromide to a chiral epoxide:

-

(R)-Styrene oxide is treated with cyclohexylmagnesium bromide in THF at −78°C.

-

The resulting alkoxide is protonated to yield the amino alcohol after workup.

While this method provides excellent stereocontrol (ee = 94%), the requirement for cryogenic conditions limits its practicality for large-scale synthesis .

Enzymatic Synthesis and Biocatalysis

Recent advances utilize lipases or transaminases for asymmetric synthesis. For example:

-

Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of a racemic acetate precursor.

-

Hydrolysis in phosphate buffer (pH 7.0) at 37°C yields the (1R,2S)-alcohol with 98% ee.

Biocatalytic methods are highly selective but require genetic engineering to optimize enzyme activity toward bulky substrates like cyclohexylamine .

Q & A

Q. What are the established synthetic routes for (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol, and how can reaction conditions be optimized for higher enantiomeric excess (ee)?

The compound is typically synthesized via catalytic hydrogenation of benzoin oxime derivatives. For example, (1R,2S)-2-amino-1,2-diphenylethanol (a precursor) is generated by hydrogenating benzoin oxime with a chiral catalyst, achieving up to 92% ee . Optimization strategies include:

- Boc protection : Using (Boc)₂O in THF/water at 0°C to protect the amine group, followed by cyclization with SOCl₂/Et₃N in DCM at -45°C, yielding intermediates with 89% efficiency .

- Solvent and temperature control : Lower temperatures reduce racemization, while polar aprotic solvents (e.g., THF) enhance stereochemical control .

Q. How is the enantiomeric purity of this compound validated, and what analytical methods are recommended?

Enantiomeric purity is assessed via:

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.

- Polarimetry : Specific rotation measurements (e.g., [α]D²⁵ = -XX°) to confirm optical activity .

- X-ray crystallography : SHELXL refinement of diastereomeric salts reveals hydrogen-bond networks that correlate with resolution efficiency .

Q. What are the primary applications of this compound in basic organic synthesis?

- Chiral resolving agent : Efficiently resolves 2-arylalkanoic acids via diastereomeric salt formation. Substituent position on the aromatic ring critically impacts resolution efficiency (e.g., para-substituted acids show higher selectivity) .

- Ligand in catalysis : Modifies metal complexes (e.g., Zn(OTf)₂) for asymmetric alkynylation of aldehydes, achieving up to 98% ee in propargyl alcohol synthesis .

Advanced Research Questions

Q. How do crystallographic studies explain the resolution efficiency of diastereomeric salts formed with this compound?

Crystal structures (solved via SHELXL ) reveal that columnar hydrogen-bond networks differentiate solubility between diastereomers. For example:

- Less-soluble salts : Incorporate water molecules, forming reinforced hydrogen bonds (O–H···O/N) that stabilize the lattice .

- More-soluble salts : Lack water, resulting in weaker packing and higher solubility. This difference underpins large solubility gaps (>10-fold) critical for successful resolution .

Q. What mechanistic insights govern its role in asymmetric catalysis, and how do structural modifications alter activity?

- Transition-state control : The cyclohexylamino group directs substrate orientation via steric and electronic effects. In Zn-catalyzed alkynylation, the amino alcohol coordinates Zn²⁺, aligning the aldehyde for enantioselective nucleophilic attack .

- Modification impact : Replacing cyclohexyl with bulkier groups (e.g., tert-butyl) reduces catalytic activity due to steric hindrance, while electron-withdrawing groups lower coordination strength .

Q. How does this compound enable supramolecular assembly, and what structural features drive host-guest interactions?

In supramolecular systems, the compound forms 21-helical columnar structures with thiophene derivatives. Key features include:

Q. What contradictions exist in reported enantioselectivity data, and how can they be resolved?

Discrepancies in optical purity outcomes (e.g., 26–72% ee in ketone reductions vs. 92% ee in tritiated derivatives ) arise from:

- Substrate specificity : Prochiral ketones with bulky substituents exhibit lower ee due to steric clashes.

- Reaction conditions : Tritiation under controlled pH and temperature minimizes racemization, whereas reduction reactions may suffer from competing pathways .

- Resolution : Systematic screening of crystallization solvents (e.g., ethanol/water mixtures) can improve ee consistency .

Methodological Recommendations

Designing experiments to analyze hydrogen-bond networks in diastereomeric salts

- Single-crystal X-ray diffraction : Use SHELX suite for structure solution.

- Thermogravimetric analysis (TGA) : Quantify water content in less-soluble salts to validate stabilization mechanisms .

Optimizing catalytic asymmetric reactions using this compound

- Ligand-to-metal ratio : A 1:1 molar ratio of amino alcohol to Zn(OTf)₂ maximizes enantioselectivity .

- Additives : Include molecular sieves to scavenge water, preventing catalyst deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.